molecular formula C23H23N B14217247 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 827309-94-4

2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14217247
CAS No.: 827309-94-4
M. Wt: 313.4 g/mol
InChI Key: SVKMMCTYOLVJEH-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core with a 2,2-diphenylethyl substituent. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the use of phase-transfer catalysis. One efficient synthetic approach is the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a phase-transfer catalyst such as (S,S)-3,4,5-trifluorophenyl-NAS bromide . This method produces the desired compound with high chemical yields and excellent enantioselectivities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of phase-transfer catalysis and α-alkylation can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydroisoquinoline core can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline analogs.

Scientific Research Applications

2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core and the presence of a 2,2-diphenylethyl substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

827309-94-4

Molecular Formula

C23H23N

Molecular Weight

313.4 g/mol

IUPAC Name

2-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H23N/c1-3-10-20(11-4-1)23(21-12-5-2-6-13-21)18-24-16-15-19-9-7-8-14-22(19)17-24/h1-14,23H,15-18H2

InChI Key

SVKMMCTYOLVJEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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